2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide
Description
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-24(16-5-3-2-4-6-16)19(27)12-25-20(28)18-11-17(23-26(18)13-22-25)14-7-9-15(21)10-8-14/h7-11,13,16H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQVDISHYFRBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation reaction of 4-bromophenylhydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then subjected to cyclization with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Scientific Research Applications
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound and analogs in and share the pyrazolo-triazine core, whereas the compound in employs a 1,2,4-triazole core. The pyrazolo-triazine system may confer distinct electronic properties due to its fused heterocyclic arrangement .
Substituent Effects: The N-cyclohexyl-N-methyl group in the target compound introduces significant steric bulk and lipophilicity compared to the 3-methoxybenzyl () and 4-chlorobenzyl () groups. This could enhance membrane permeability but reduce solubility. The 4-bromophenyl substituent (target and ) vs. The triazole-based compound () incorporates a sulfur atom and fluorophenyl group, which may improve metabolic stability or hydrogen-bonding capacity .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from its analogs:
- Bioactivity Trends : Pyrazolo-triazine derivatives often exhibit kinase inhibitory or antimicrobial activity. For example, the 3-methoxybenzyl analog () may target enzymes sensitive to aromatic methoxy groups, while the 4-chlorobenzyl analog () could enhance hydrophobic binding .
Q & A
Q. What are the key structural features influencing the compound’s reactivity and stability?
The compound’s pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core, 4-bromophenyl group, and N-cyclohexyl-N-methylacetamide side chain dictate its chemical behavior. The bromophenyl group enhances π-π stacking interactions, while the acetamide moiety influences solubility and hydrogen-bonding potential. Stability is affected by the oxo group at position 4, which may undergo keto-enol tautomerism under specific conditions .
Q. What synthetic methodologies are validated for this compound?
Synthesis typically involves:
- Step 1 : Cyclization of precursor amines or hydrazines to form the pyrazolo-triazine core under reflux with acetic acid or DMF .
- Step 2 : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Acetamide side-chain incorporation using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic techniques are critical for characterization?
- NMR : H/C NMR confirms regiochemistry of substituents (e.g., bromophenyl vs. cyclohexyl groups) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-triazine core (e.g., bond angles, torsion angles) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Pyrazolo-triazine cyclization requires 80–100°C in DMF to avoid incomplete ring closure .
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency for bromophenyl introduction (yield increases from 45% to 72%) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during acetamide coupling .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Substituent effects : The N-cyclohexyl group’s steric bulk vs. smaller substituents (e.g., methyl) alters target binding affinity.
- Assay conditions : Varying pH or serum protein content in cytotoxicity assays (e.g., MTT vs. ATP-based assays) . Methodological solution : Perform structure-activity relationship (SAR) studies with standardized assay protocols (Table 1).
Table 1 : Biological Activity Variations Across Analogues
| Substituent | IC (μM) | Assay Type | Reference |
|---|---|---|---|
| N-Cyclohexyl | 12.3 ± 1.2 | ATP-based (pH 7.4) | |
| N-Methyl | 8.9 ± 0.7 | MTT (pH 7.0) |
Q. What computational strategies predict reactivity or binding modes?
- Quantum chemical calculations : Density Functional Theory (DFT) identifies electrophilic sites (e.g., C-3 of the triazine ring) prone to nucleophilic attack .
- Molecular docking : Simulates interactions with kinase targets (e.g., EGFR) using AutoDock Vina; energy scores correlate with experimental IC values .
Q. How to address solubility challenges in biological testing?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the acetamide side chain without disrupting core activity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding metabolic stability?
- Species differences : Rat liver microsomes show faster clearance (t = 15 min) vs. human (t = 45 min) due to CYP3A4/2D6 isoform variability .
- Analytical sensitivity : LC-MS/MS detects low-abundance metabolites (e.g., demethylated products) missed by UV-based methods .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
